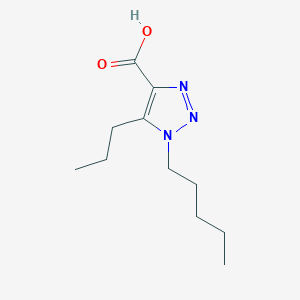
2-(4-Bromo-3-methylbutyl)-1-methyl-1h-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Bromo-3-methylbutyl)-1-methyl-1h-imidazole is an organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. This particular compound is characterized by the presence of a bromine atom and a methyl group attached to a butyl chain, which is further connected to the imidazole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-3-methylbutyl)-1-methyl-1h-imidazole typically involves the following steps:
Imidazole Formation: The brominated intermediate is then reacted with 1-methylimidazole under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Bromo-3-methylbutyl)-1-methyl-1h-imidazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and primary or secondary amines.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine-substituted imidazole, while oxidation can produce hydroxyl or carbonyl derivatives .
Applications De Recherche Scientifique
2-(4-Bromo-3-methylbutyl)-1-methyl-1h-imidazole has various applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(4-Bromo-3-methylbutyl)-1-methyl-1h-imidazole involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the imidazole ring play crucial roles in binding to these targets, leading to inhibition or activation of specific pathways . The exact mechanism can vary depending on the specific application and target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Chloro-3-methylbutyl)-1-methyl-1h-imidazole: Similar structure but with a chlorine atom instead of bromine.
2-(4-Fluoro-3-methylbutyl)-1-methyl-1h-imidazole: Contains a fluorine atom instead of bromine.
2-(4-Iodo-3-methylbutyl)-1-methyl-1h-imidazole: Contains an iodine atom instead of bromine.
Uniqueness
The presence of the bromine atom in 2-(4-Bromo-3-methylbutyl)-1-methyl-1h-imidazole imparts unique reactivity and binding properties compared to its halogen-substituted analogs. Bromine’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets .
Propriétés
Formule moléculaire |
C9H15BrN2 |
|---|---|
Poids moléculaire |
231.13 g/mol |
Nom IUPAC |
2-(4-bromo-3-methylbutyl)-1-methylimidazole |
InChI |
InChI=1S/C9H15BrN2/c1-8(7-10)3-4-9-11-5-6-12(9)2/h5-6,8H,3-4,7H2,1-2H3 |
Clé InChI |
XXJJYIIHOHQDPB-UHFFFAOYSA-N |
SMILES canonique |
CC(CCC1=NC=CN1C)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



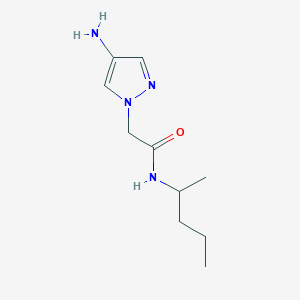
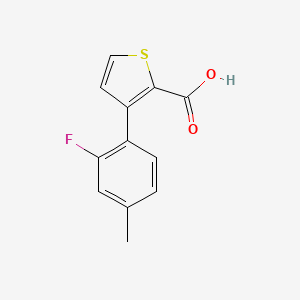
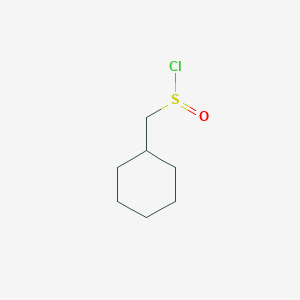
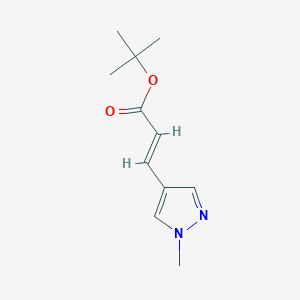
![2-{1-[2-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-aminedihydrochloride](/img/structure/B13634507.png)
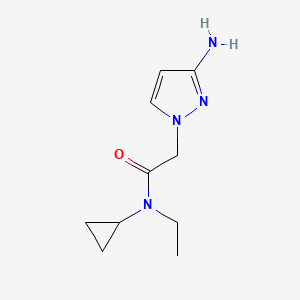

![Tert-butyl 4-(aminomethyl)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B13634529.png)
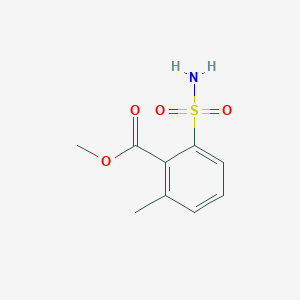


![2'-Fluoro-4'-methoxy-4-methyl-[1,1'-biphenyl]-3-amine](/img/structure/B13634551.png)
